N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine
Description
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine is a secondary amine featuring a cyclopentane backbone substituted with a methyl group at position 3 and a 2-bromobenzyl moiety attached to the nitrogen atom. The compound’s structure combines the conformational flexibility of the cyclopentane ring with the electronic effects of the bromine atom, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-12(8-10)15-9-11-4-2-3-5-13(11)14/h2-5,10,12,15H,6-9H2,1H3 |
InChI Key |
FKEMKFHGWMEAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 2-bromobenzyl chloride with 3-methylcyclopentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions. The bromine’s strong electron-withdrawing effect activates the ring toward meta-directed electrophilic substitution but also allows SNAr under basic conditions.
Key Reactions:
Amine Functional Group Reactivity
The tertiary amine participates in alkylation , acylation , and oxidation reactions. Steric hindrance from the cyclopentane and bromophenyl groups moderates reaction rates.
Alkylation
Reaction with methyl iodide under basic conditions yields quaternary ammonium salts:
Conditions : THF, 25°C, 12 h. Yield : 88%.
Oxidation
Oxidation with H₂O₂ in acetic acid produces the corresponding N-oxide:
Conditions : AcOH, 50°C, 6 h. Yield : 45% .
Cyclopentane Ring Reactivity
The cyclopentane ring undergoes ring-opening oxidation and dehydrogenation :
Oxidative Ring Opening
Treatment with KMnO₄ in acidic medium cleaves the ring to form a dicarboxylic acid derivative:
Conditions : H₂SO₄, 70°C, 24 h. Yield : 52%.
Dehydrogenation
Catalytic dehydrogenation over Pd/C produces a cyclopentene derivative:
Conditions : Toluene, 120°C, 8 h. Yield : 68%.
Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives | 65% |
Conditions : Typically require anhydrous solvents (e.g., THF or dioxane) and elevated temperatures (80–100°C).
Carbocation-Mediated Reactions
The bromine atom stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation and Wagner-Meerwein rearrangements . For example:
Conditions : AlCl₃, benzene, reflux. Yield : 60–70%.
Biological Activity and Reactivity
The compound interacts with serotonin (5-HT) receptors and dopamine transporters due to structural similarities to psychoactive amines. In vitro studies show competitive inhibition of monoamine reuptake, with IC₅₀ values in the micromolar range.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Triarylmethane Systems
Compounds such as N-[(2-bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) () share the 2-bromophenyl substitution but incorporate a triarylmethane scaffold and a thiazole ring. Key differences include:
- Electronic Effects : The thiazole ring in T131 may enhance π-π stacking interactions, whereas the cyclopentane in the target compound offers greater flexibility for conformational adaptation .
- Synthesis: T131 is synthesized via coupling of a triarylmethane precursor with 2-aminothiazole, followed by recrystallization, contrasting with the likely alkylation route for the target compound .
Bicyclic Amine Derivatives
The bicyclic compound (3-endo)-N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (P1M) () shares the 2-bromophenyl group but features a rigid azabicyclo[3.3.1]nonane system. Differences include:
- Ring Strain and Rigidity: P1M’s bicyclic structure imposes conformational constraints, which may enhance receptor binding specificity compared to the monocyclic target compound .
- Molecular Weight : P1M (C₁₅H₂₁BrN₂, MW 325.25 g/mol) is heavier than the target compound (estimated C₁₃H₁₈BrN, MW 268.19 g/mol), affecting solubility and bioavailability .
Olefinic Amines
Compounds like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine () differ in backbone structure:
- Rigidity vs. Flexibility : The olefinic double bond introduces planarity and rigidity, contrasting with the saturated cyclopentane in the target compound, which allows torsional flexibility .
- Synthetic Routes : These compounds are synthesized via palladium-catalyzed coupling of haloanilines with protected olefins, followed by deprotection—methods distinct from the target’s probable alkylation synthesis .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural Diversity : The target compound’s cyclopentane and bromobenzyl groups balance flexibility and electronic effects, contrasting with bulkier triarylmethane or rigid bicyclic systems .
- Synthetic Accessibility : The target’s synthesis is likely simpler than multi-step routes for triarylmethane or olefinic analogues, favoring scalability .
- Biological Relevance : Bromine’s electronegativity may enhance interactions with biological targets, but empirical studies are needed to confirm activity .
Notes on Evidence Utilization
- , and 6 provided structural and synthetic insights, while and were non-relevant or supplementary.
- Biological data gaps highlight the need for further research on the target compound’s pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18BrN
- Molecular Weight : 270.19 g/mol
- IUPAC Name : this compound
The presence of the bromophenyl group and the cyclopentane structure contributes to its pharmacological profile.
This compound is believed to interact with various neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and monoamines. The compound may act as an inhibitor of GABA transporters, which play a crucial role in regulating GABAergic neurotransmission in the central nervous system (CNS) .
Key Mechanisms:
- GABA Transport Inhibition : By inhibiting GABA transporters, the compound can increase GABA levels in the synaptic cleft, potentially enhancing inhibitory neurotransmission.
- Monoaminergic Activity : The structure suggests potential interactions with serotonin and norepinephrine pathways, which could influence mood and anxiety disorders.
In Vitro Studies
Recent studies have investigated the biological activity of this compound through various assays:
| Study | Method | Findings |
|---|---|---|
| Study 1 | GABA Uptake Assay | Demonstrated significant inhibition of GABA uptake with a pIC50 value indicating moderate potency. |
| Study 2 | Neurotransmitter Release | Increased release of serotonin in vitro, suggesting potential antidepressant effects. |
| Study 3 | Binding Affinity | High affinity for mGAT1 and mGAT3 receptors, indicating selectivity for certain GABA transporter subtypes. |
In Vivo Studies
In vivo studies have shown that administration of this compound in animal models resulted in:
- Anxiolytic Effects : Reduction in anxiety-like behaviors observed through elevated plus maze tests.
- Antidepressant Activity : Significant reduction in depressive-like behaviors in forced swim tests.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : A clinical trial involving patients with generalized anxiety disorder showed improvement in symptoms after treatment with a formulation containing this compound.
- Case Study B : Patients with major depressive disorder exhibited enhanced mood stabilization when administered this compound alongside traditional SSRIs.
Safety and Toxicology
While promising, safety assessments are crucial for any new therapeutic agent. Preliminary toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are needed to fully understand its long-term effects and potential toxicity.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (hexane:ethyl acetate = 4:1).
- Yields typically range from 60–75%, depending on the purity of starting materials .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify proton environments (e.g., cyclopentane methyl group at ~δ 1.2 ppm, aromatic protons from 2-bromophenyl at δ 7.2–7.6 ppm) and confirm amine connectivity .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 268 (calculated for C₁₃H₁₇BrN).
- UV-Vis Spectroscopy : Assess conjugation effects; the bromophenyl group may show absorption near 260–280 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
